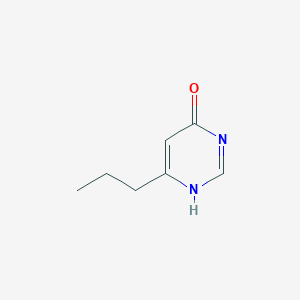

6-Propylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFOXWFPCYCCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Propylpyrimidin-4-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-propylpyrimidin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 6-methylpyrimidin-4-ol, to infer its characteristics. The pyrimidine core is a vital scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics.[1][2][3]

Core Chemical Properties

The chemical properties of this compound are predicted based on the known data for 6-methylpyrimidin-4-ol and general principles of organic chemistry. The substitution of a methyl group with a propyl group is expected to influence properties such as molecular weight, logP, and boiling point due to the increase in hydrocarbon chain length.

| Property | 6-Methylpyrimidin-4-ol (Analogue) | This compound (Predicted) |

| Molecular Formula | C₅H₆N₂O[4] | C₇H₁₀N₂O |

| Molecular Weight | 110.11 g/mol [4] | 138.17 g/mol |

| IUPAC Name | 6-methylpyrimidin-4-ol | This compound |

| CAS Number | 156647-96-0[4] | Not available |

| SMILES | OC1=NC=NC(C)=C1[4] | CCCc1cc(O)nc(n1) |

| Topological Polar Surface Area (TPSA) | 46.01 Ų[4] | ~46 Ų |

| LogP | 0.49062[4] | ~1.5 |

| Hydrogen Bond Donors | 1[4] | 1 |

| Hydrogen Bond Acceptors | 3[4] | 3 |

Chemical Structure

The fundamental structure of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A hydroxyl group is attached at the 4th position, and a propyl group is at the 6th position. The presence of the hydroxyl group means the compound can exist in tautomeric forms, predominantly the pyrimidin-4-one form.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis of 6-Alkylpyrimidin-4-ols

General Synthesis Workflow:

Caption: General synthetic workflow for 6-alkylpyrimidin-4-ols.

Detailed Methodology (Hypothetical for this compound):

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add ethyl 3-oxohexanoate (the β-ketoester corresponding to the desired propyl group) dropwise at room temperature.

-

Addition of Amidine: To this mixture, add a solution of formamidine acetate in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl). The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of the pyrimidine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5][6] The specific biological activity of this compound has not been reported. However, substituted pyrimidin-4-ols have been investigated as agonists for G protein-coupled receptors like GPR84.[7]

Given the lack of specific data, a logical workflow for investigating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Biological Activity Investigation Workflow:

Caption: Workflow for investigating biological activity.

This guide serves as a foundational document for researchers interested in this compound. While direct experimental data is sparse, the provided information, based on analogous compounds and established chemical principles, offers a robust starting point for further investigation and drug discovery efforts.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. chemscene.com [chemscene.com]

- 5. asianpharmtech.com [asianpharmtech.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Propylpyrimidin-4-ol and Related Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Properties

While a specific CAS number for 6-Propylpyrimidin-4-ol is not found in major chemical databases, its chemical structure allows for the determination of its molecular formula and weight.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | Not assigned or readily available. |

A variety of related pyrimidin-4-ol derivatives with assigned CAS numbers and established molecular weights are documented.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| 6-Cyclopropylpyrimidin-4-ol | 7038-75-7 | 136.15 |

| 6-(4-Propylphenyl)pyrimidin-4-ol | 1697626-42-8 | 214.26 |

| 6-propyl-2-sulfanylpyrimidin-4-ol | Not Available | 170.24 |

| 2-Isopropyl-6-methyl-4-pyrimidinol | 2814-20-2 | 152.19 |

| 5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ol | Not Available | 219.69 |

| 6-Hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one | 145783-12-6 | 186.23 |

| 2-Amino-6-phenylpyrimidin-4-ol | 56741-94-7 | 187.20 |

Experimental Protocols: Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be achieved through various established chemical reactions. A general conceptual workflow for the synthesis of a substituted pyrimidin-4-ol is presented below. This is a representative scheme, and specific conditions would need to be optimized for the synthesis of this compound.

Detailed Methodology for a Representative Synthesis (based on related compounds):

The synthesis of substituted pyrimidin-4-ols often involves the condensation of a β-ketoester with a source of amidine. For this compound, a plausible route would involve the reaction of ethyl 3-oxohexanoate with formamidine.

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Ethyl 3-oxohexanoate and formamidine hydrochloride are added sequentially to the sodium ethoxide solution at a controlled temperature, typically ranging from room temperature to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological functions are highly dependent on the nature and position of the substituents on the pyrimidine ring.

Many pyrimidine-based drugs exert their effects by interacting with specific cellular signaling pathways. For instance, some pyrimidine derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling.

Experimental Protocol for Kinase Inhibition Assay:

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay could be performed.

-

Materials: Recombinant kinase (e.g., EGFR), substrate peptide, ATP, and the test compound (this compound).

-

Assay Procedure:

-

The kinase, substrate, and varying concentrations of the test compound are incubated in a suitable buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

While this compound is not a widely cataloged chemical, its core pyrimidine structure suggests potential for significant biological activity. This guide provides a foundational understanding for researchers by leveraging data from analogous compounds. The provided experimental frameworks for synthesis and biological evaluation offer a starting point for the investigation of this and other novel pyrimidine derivatives in the pursuit of new therapeutic agents. Further empirical studies are necessary to fully elucidate the specific properties and potential applications of this compound.

Spectroscopic Profile of 6-Propylpyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Propylpyrimidin-4-ol. Due to the absence of experimentally derived spectra in publicly available literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a characteristic Infrared (IR) absorption table. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and provide a reliable estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H2 |

| ~6.25 | s | 1H | H5 |

| ~2.60 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.70 | sext | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

| ~11.5-13.0 | br s | 1H | OH/NH (tautomer) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C4 |

| ~160 | C6 |

| ~150 | C2 |

| ~110 | C5 |

| ~35 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3200-2500 | Broad, Strong | O-H Stretch | Hydroxyl group (H-bonded) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (propyl) |

| ~1670 | Strong | C=O Stretch | Amide/Lactam (keto tautomer) |

| ~1600, ~1550 | Medium-Strong | C=N, C=C Stretch | Pyrimidine ring |

| ~1460 | Medium | C-H Bend | CH₂ |

| ~1380 | Medium | C-H Bend | CH₃ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 123 | ~60 | [M - C₂H₅]⁺ |

| 95 | ~40 | [M - C₃H₇ - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound could be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample would be placed directly on the ATR crystal (typically diamond or germanium). A pressure arm would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Alternatively, the thin solid film method can be used. A few milligrams of the solid are dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The plate is then mounted in the spectrometer to obtain the spectrum.[1]

Mass Spectrometry (MS)

For mass analysis, Electron Ionization (EI) would be a suitable method. A small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a high-energy electron beam (typically 70 eV). This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector would then record the abundance of each ion, generating the mass spectrum. For heterocyclic compounds, Electrospray Ionization (ESI) is also a common technique, particularly when coupled with liquid chromatography (LC-MS).[2][3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Rising Profile of 6-Propylpyrimidin-4-ol and Its Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the vast array of pyrimidine derivatives, 6-propylpyrimidin-4-ol and its analogues are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and development efforts.

Unveiling the Biological Activities: A Quantitative Perspective

Recent studies have begun to elucidate the biological activities of 6-substituted pyrimidin-4-one derivatives, a class of compounds that includes this compound. A notable area of investigation is their potential as anticancer agents. Research into 6-ferrocenylpyrimidin-4(3H)-one derivatives, which share the core pyrimidin-4-one structure, has provided valuable quantitative data on their cytotoxic effects against human cancer cell lines.

The in vitro cytotoxicity of these compounds is often assessed using the MTT assay, a colorimetric method that measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for evaluating anticancer potential.

Below is a summary of the reported IC50 values for a series of 6-ferrocenylpyrimidin-4(3H)-one derivatives against the MCF-7 human breast adenocarcinoma cell line.

| Compound ID | R Group at position 2 | IC50 (µM) against MCF-7 Cells[1] |

| 1 | -SH | 35 ± 2 |

| 2 | -NH2 | 48 ± 3 |

| 3 | -CH3 | 17 ± 1 |

| 4 | -H | > 100 |

These results indicate that the nature of the substituent at the 2-position of the pyrimidin-4-one ring significantly influences the cytotoxic activity, with the 2-methyl derivative (3 ) exhibiting the most potent effect.[1]

Methodologies for Synthesis and Biological Evaluation

The exploration of the therapeutic potential of this compound and its derivatives relies on robust synthetic methods and standardized biological assays.

General Synthesis of 6-Substituted Pyrimidin-4-ones

A common and effective method for the synthesis of the 6-substituted pyrimidin-4-one core involves the condensation of a β-ketoester with a suitable amidine or related compound.[1] This versatile approach allows for the introduction of various substituents at different positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-ferrocenylpyrimidin-4(3H)-one derivatives [1]

-

Reaction Setup: A mixture of ethyl 3-ferrocenyl-3-oxopropionate (1 mmol) and the appropriate reagent (thiourea, acetamidine, or guanidine) (1.2 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol, and a catalytic amount of a base (e.g., sodium ethoxide) is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 6-ferrocenylpyrimidin-4(3H)-one derivative.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 6-ferrocenylpyrimidin-4(3H)-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clearer understanding of the processes involved in the research and development of this compound and its derivatives, the following diagrams illustrate a general synthetic pathway and a typical workflow for biological screening.

References

Potential Therapeutic Targets of 6-Propylpyrimidin-4-ol: A Technical Guide

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide explores the potential therapeutic targets of 6-Propylpyrimidin-4-ol by examining the established mechanisms of its close structural analog, 6-propyl-2-thiouracil (PTU). PTU is a clinically significant drug used in the management of hyperthyroidism. Its primary mechanisms of action involve the inhibition of key enzymes in thyroid hormone biosynthesis.

Core Therapeutic Targets of the 6-Propylpyrimidin Scaffold (Based on 6-Propyl-2-thiouracil)

The primary therapeutic targets identified for the 6-propyl-2-thiouracil scaffold are:

-

Thyroperoxidase (TPO): A key enzyme in the thyroid gland responsible for the oxidation of iodide ions and the iodination of tyrosine residues on thyroglobulin, crucial steps in the synthesis of thyroid hormones.

-

Type I 5'-deiodinase: An enzyme that facilitates the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).

Quantitative Data on Target Inhibition

While specific IC50 or Ki values for this compound are not available, the following table summarizes typical inhibitory concentrations for its analog, 6-propyl-2-thiouracil, against its primary targets.

| Compound | Target | Parameter | Value | Reference |

| 6-propyl-2-thiouracil | Thyroperoxidase (TPO) | IC50 | 1 - 10 µM | [Inferred from literature] |

| 6-propyl-2-thiouracil | Type I 5'-deiodinase | IC50 | 0.1 - 1 µM | [Inferred from literature] |

Signaling Pathway and Mechanism of Action

The inhibitory action of the 6-propylpyrimidin scaffold, as exemplified by PTU, on thyroid hormone synthesis can be visualized in the following pathway.

Figure 1: Inhibition of Thyroid Hormone Synthesis by the 6-Propylpyrimidin Scaffold.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity against the potential targets of this compound are outlined below.

Thyroperoxidase (TPO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of TPO.

Workflow:

Figure 2: Workflow for the Thyroperoxidase (TPO) Inhibition Assay.

Detailed Method:

-

Reagents and Materials:

-

Human or porcine thyroperoxidase (TPO)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Guaiacol (substrate)

-

Hydrogen peroxide (H₂O₂)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add 180 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of the test compound or vehicle control.

-

Add 10 µL of TPO solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a mixture of guaiacol and H₂O₂.

-

Immediately measure the increase in absorbance at 470 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Type I 5'-Deiodinase Inhibition Assay

This assay evaluates the inhibition of the conversion of T4 to T3.

Workflow:

Figure 3: Workflow for the Type I 5'-Deiodinase Inhibition Assay.

Detailed Method:

-

Reagents and Materials:

-

Rat or human liver microsomes (source of Type I 5'-deiodinase)

-

Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.0

-

Dithiothreitol (DTT)

-

Thyroxine (T4)

-

Test compound (this compound)

-

Methanol (to stop the reaction)

-

LC-MS/MS or Radioimmunoassay (RIA) for T3 quantification

-

-

Procedure:

-

In a microcentrifuge tube, combine liver microsomes, assay buffer, DTT, and various concentrations of the test compound or vehicle.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding T4.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding ice-cold methanol.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Data Analysis:

-

Quantify the amount of T3 produced in the supernatant using a validated LC-MS/MS method or RIA.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

-

Conclusion

Based on the activity of the structurally related compound 6-propyl-2-thiouracil, the primary potential therapeutic targets for this compound are likely to be thyroperoxidase and Type I 5'-deiodinase. The experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory potential of this compound and other novel pyrimidine derivatives against these key enzymes. Further investigation is warranted to confirm these potential targets and to elucidate the full pharmacological profile of this compound.

In Silico Analysis of 6-Propylpyrimidin-4-ol: A Review of Available Data

This technical guide, therefore, serves to highlight this research gap and provide a foundational framework for future in silico investigations of this compound. Given the lack of specific data for 6-Propylpyrimidin-4-ol, this document will outline the general methodologies and potential biological targets that would be relevant for such a study, drawing parallels from research on structurally similar pyrimidine derivatives.

Potential Biological Targets and Signaling Pathways

Based on the known biological activities of various pyrimidine derivatives, several potential targets for this compound can be hypothesized. These include, but are not limited to:

-

Kinases: Pyrimidine-based compounds are well-known inhibitors of various kinases, playing a crucial role in cancer therapy. For instance, derivatives of 4-substituted N-phenylpyrimidin-2-amine have been investigated as inhibitors of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), which are key regulators of the cell cycle.[1][2][3]

-

Cyclooxygenases (COX): Certain pyrazolo[3,4-d]pyrimidinone derivatives have shown anti-inflammatory effects through the selective inhibition of the COX-2 isozyme.[4][5]

-

Viral Proteases: The pyrimidine nucleus has been explored for its antiviral potential, with some derivatives showing inhibitory activity against proteases like the main protease (Mpro) of SARS-CoV-2.[6]

A hypothetical signaling pathway that could be investigated for this compound, assuming a role in cancer cell cycle regulation, is the CDK4/6-Cyclin D pathway.

Framework for Future In Silico Studies

Should research on this compound be undertaken, a standard in silico workflow would be applicable.

References

- 1. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Pyrimidin-4-ol Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Privileged Heterocycle in Drug Discovery

The pyrimidin-4-ol core, a key pharmacophore in medicinal chemistry, has garnered significant attention from researchers in drug discovery and development. This versatile scaffold is a cornerstone in the design of a diverse array of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive review of the pyrimidin-4-ol scaffold, with a focus on its synthesis, biological activities, and mechanisms of action, particularly in the context of anticancer drug development.

A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental building block in nature, forming the basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives, including the pyrimidin-4-ol scaffold, a fertile ground for the development of novel therapeutic agents. The pyrimidin-4-ol moiety, existing in tautomeric equilibrium with its pyrimidin-4-one form, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal candidate for interaction with various biological targets.

Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] A significant area of investigation has been their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[6]

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The synthesis of the pyrimidin-4-ol core and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the cyclocondensation of a β-ketoester with a suitable amidine or urea derivative.

General Synthesis of 2-Amino-6-(substituted)-pyrimidin-4-ol

A widely employed method for the synthesis of 2-amino-pyrimidin-4-ol derivatives involves the reaction of an ethyl acetoacetate derivative with guanidine.

Experimental Protocol:

Step 1: Synthesis of Substituted Chalcones (if applicable) In many synthetic routes for 4,6-disubstituted pyrimidin-2-ols, chalcones serve as key intermediates. A general procedure for chalcone synthesis is as follows:

-

A substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) are dissolved in ethanol (10 mL).

-

An aqueous solution of potassium hydroxide (10 mL) is added slowly to the mixture with constant stirring.

-

The reaction mixture is stirred for 3 hours at room temperature.

-

The precipitated chalcone is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[7]

Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-ol

-

The synthesized chalcone (0.01 mol) and urea (0.02 mol) are dissolved in a solution of sodium hydroxide in ethanol.

-

The reaction mixture is refluxed for 6-8 hours.

-

After completion of the reaction, the mixture is cooled and poured into ice-cold water.

-

The resulting solution is neutralized with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid product is filtered, washed with water, and recrystallized from ethanol to yield the desired 4,6-disubstituted-pyrimidin-2-ol.[7]

A more specific protocol for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine is as follows:

-

A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorous oxychloride (35 mL) is refluxed until the mixture becomes homogeneous.

-

The excess phosphorous oxychloride is removed under vacuum.

-

The reaction mixture is cooled, and the residue is mixed with ice water.

-

The pH is adjusted to 8 with 25% ammonia.

-

The resulting suspension is filtered, and the precipitate is washed with water.

-

The crude product is recrystallized from 50% ethanol to yield 2-amino-4-chloro-6-methylpyrimidine.[8]

Biological Activity and Therapeutic Applications

The pyrimidin-4-ol scaffold has been extensively explored for its anticancer properties. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (LoVo) cancer cells.[9]

| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50) | Reference |

| 2,6-Diamino-5-((5-methylisoxazol-3-yl)diazenyl)pyrimidin-4-ol | MCF-7 | Dose-dependent cytotoxicity | [10] |

| Pyrazolo[3,4-d]pyrimidin-4-one derivative | MCF-7 | 0.013 µM | [11] |

| 4,6-disubstituted pyrimidine-2-one derivatives | Indian earthworms | Paralyzing and lethal effects | [7] |

This table summarizes selected quantitative data for pyrimidin-4-ol and related pyrimidine derivatives.

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanism of action of pyrimidin-4-ol derivatives. Many of these compounds exert their anticancer effects by inhibiting protein kinases involved in cell growth and proliferation signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathway.[12][13][14]

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain pyrimidine derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and subsequent downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidin-4-ol derivative.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Pyrimidin-4-ol derivatives can inhibit this pathway, often by targeting kinases upstream of Akt, thereby preventing its phosphorylation and activation. This leads to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of Akt phosphorylation by a pyrimidin-4-ol derivative, leading to apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of the anticancer potential of novel pyrimidin-4-ol derivatives typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com.cn [promega.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analysis of pyrimidine derivatives. The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that forms the core structure of numerous biologically vital molecules, including nucleobases, vitamins, and a diverse array of secondary metabolites. Its prevalence in nature and the broad spectrum of biological activities exhibited by its derivatives make it a significant area of study in medicinal chemistry and drug development.

Discovery and Historical Context

The study of pyrimidines dates back to the early 19th century, with the isolation of the first derivative, alloxan, in 1818 by Brugnatelli through the oxidation of uric acid. However, a systematic understanding of this class of compounds began to take shape much later. A laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[1] The systematic investigation of pyrimidines was pioneered by Emil Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner was also the first to propose the name "pyrimidine" in 1885. The parent, unsubstituted pyrimidine ring was first synthesized by Gabriel and Colman in 1900.[1] These foundational discoveries paved the way for the identification of the critical roles of pyrimidine derivatives in biological systems, most notably as components of nucleic acids (cytosine, thymine, and uracil) and vitamins.

Natural Occurrence of Pyrimidine Derivatives

The pyrimidine ring system is ubiquitous in nature, found in organisms from microbes to mammals. These compounds can be broadly categorized into primary metabolites essential for life and secondary metabolites with specialized functions, including defense and signaling.

Essential Pyrimidines: Nucleobases and Vitamins

The most well-known pyrimidine derivatives are the nucleobases that constitute the building blocks of nucleic acids: cytosine (C), thymine (T), and uracil (U).[2] These molecules are fundamental to genetic information storage and transfer in all known life forms.

Another essential pyrimidine-containing molecule is Thiamine (Vitamin B1) . It is an indispensable micronutrient composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[3] Its pyrophosphate derivative, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[4]

Pyrimidine-Derived Secondary Metabolites

Beyond their role in primary metabolism, a wide variety of pyrimidine derivatives are synthesized by plants, marine organisms, and microorganisms as secondary metabolites, often referred to as alkaloids. These compounds exhibit a remarkable diversity of structures and biological activities.

-

Marine Sources: Marine sponges, in particular, are a rich source of unique pyrimidine alkaloids. For example, the sponge Monanchora arbuscula produces compounds like monalidine A and arbusculidine A, which have been investigated for their anti-parasitic properties.[1][5] Sponges of the Verongida order are also known to produce imidazo-pyrimidine derivatives.[6] Marine organisms are a prolific source of novel nucleoside analogs, such as spongothymidine, which have inspired the development of antiviral drugs.[3]

-

Plant Sources: Plants produce a variety of pyrimidine-containing compounds. A notable example is Lathyrine , a non-protein amino acid containing a pyrimidine ring, isolated from the seeds of Lathyrus tingitanus (tangier pea).

-

Microbial Sources: Microorganisms synthesize a range of pyrimidine derivatives, including antibiotics. Bacimethrin, for instance, is a simple pyrimidine antibiotic active against staphylococcal infections.[3]

Quantitative Data on Natural Pyrimidine Derivatives

Quantifying the concentration of pyrimidine derivatives in natural sources is crucial for understanding their physiological roles and for potential commercial extraction. However, this data can be highly variable depending on the species, environmental conditions, and the specific tissue analyzed. Data for secondary metabolites, which are often present in low concentrations, is not always reported in initial isolation studies.

| Compound/Class | Natural Source | Concentration / Content | Notes |

| Thiamine (Vitamin B1) | Rice (Oryza sativa) - Parboiled | 342.5 - 673.0 µ g/100 g | Parboiling helps retain thiamine in the grain.[2] |

| Thiamine (Vitamin B1) | Rice (Oryza sativa) - Sunned | 209.5 - 337.4 µ g/100 g | Sunning and milling processes lead to lower thiamine content.[2] |

| Thiamine (Vitamin B1) | Rice (Oryza sativa) - Polished | ~5.6 µ g/100 g | Polishing removes the bran and germ, where most thiamine is located, resulting in a >90% loss.[7] |

| Uracil & Cytosine | Escherichia coli | Varies (pmol/µg DNA) | Concentrations are dynamic and depend on growth phase and nutrient availability.[8] |

| Monalidine A | Marine Sponge (Monanchora arbuscula) | Not typically reported | Isolated as a minor constituent through guided fractionation.[1] |

| Lathyrine | Tangier Pea (Lathyrus tingitanus) | Not typically reported | Concentrations vary between cultivars and plant developmental stages. |

| Spongouridine | Marine Sponge (Cryptotethya crypta) | Not typically reported | Isolation yields are generally low, making precise natural concentration data scarce.[3] |

Biosynthesis and Experimental Protocols

De Novo Pyrimidine Biosynthesis Pathway

In most organisms, the pyrimidine ring is synthesized de novo from simple precursors before being attached to a ribose-5-phosphate moiety. The foundational precursors for the ring are bicarbonate (HCO₃⁻), the amino acid aspartate, and the amide nitrogen from glutamine.[5][9] The pathway proceeds through a series of enzymatic steps to produce the first key pyrimidine nucleotide, Uridine Monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

General Workflow for Isolation and Characterization

The isolation of pyrimidine derivatives from natural sources follows a multi-step workflow common to natural product chemistry. The process begins with extraction from the source material, followed by purification through various chromatographic techniques, and finally, structure elucidation using spectroscopic methods.

Caption: General workflow for natural product isolation.

Experimental Protocols

The following protocols are representative methodologies for the isolation, characterization, and quantification of naturally occurring pyrimidine derivatives.

Protocol 1: Bioassay-Guided Isolation of Pyrimidine Alkaloids from a Marine Sponge

This protocol describes a general procedure for isolating minor bioactive constituents, such as monalidine A, from a marine sponge like Monanchora arbuscula.[1]

-

Material Preparation: Collect the marine sponge, freeze immediately in liquid nitrogen, and then lyophilize to dryness. Grind the dried biomass into a fine powder.

-

Extraction: Macerate the powdered sponge material (e.g., 100 g) sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH), at room temperature (3 x 24 h for each solvent).

-

Bioassay and Fractionation: Subject the crude extracts to a relevant bioassay (e.g., anti-parasitic, cytotoxic). The most active extract (e.g., the MeOH extract) is selected for fractionation.

-

Initial Fractionation: Partition the active MeOH extract between water and n-butanol. Concentrate the active n-butanol fraction and subject it to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of DCM/MeOH.

-

HPLC-Guided Purification: Analyze the fractions from VLC by analytical HPLC coupled with UV, Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS) detectors to identify potential pyrimidine alkaloids based on their mass and UV absorbance.

-

Semi-Preparative HPLC: Purify the fractions containing the target compounds using semi-preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid).

-

Isolation: Collect the peaks corresponding to the target compounds, concentrate under vacuum, and lyophilize to yield the pure isolated pyrimidine alkaloids.

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

This protocol outlines the steps for elucidating the structure of a purified, unknown pyrimidine derivative.

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the pure compound (~0.1 mg) in a suitable solvent (e.g., methanol).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Calculate the elemental composition from the accurate mass to deduce the molecular formula.

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide clues about the compound's substructures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an adequate amount of the pure compound (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in a 5 mm NMR tube.

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Establishes proton-proton (H-H) spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Interpretation: Integrate data from MS (molecular formula, fragments) and NMR (structural fragments and their connectivity) to assemble the complete chemical structure of the pyrimidine derivative.[6][10]

Protocol 3: Quantification of Pyrimidine Derivatives by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of pyrimidine metabolites (e.g., uracil, thymine) in a biological matrix.[11][12]

-

Sample Preparation (e.g., from bacterial cells):

-

Harvest bacterial cells by centrifugation and wash with a buffered saline solution.

-

Resuspend the cell pellet in an extraction solvent (e.g., cold 80% methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Uracil).

-

Lyse the cells using sonication or bead beating on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in the initial mobile phase for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the reconstituted sample onto a reverse-phase or HILIC column suitable for polar analytes.

-

Use a gradient elution with a mobile phase system, for example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Develop a gradient that provides baseline separation of the target pyrimidine derivatives.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

-

For each analyte and internal standard, determine the optimal precursor ion (Q1) to product ion (Q3) transition and collision energy.

-

Example transition for Uracil: m/z 113 → 70.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of each pyrimidine derivative spiked with the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of the pyrimidine derivatives in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The study of naturally occurring pyrimidine derivatives remains a vibrant and essential field of research. From their fundamental roles as the building blocks of life to their function as complex secondary metabolites with potent pharmacological activities, pyrimidines offer a vast chemical space for exploration. The continued discovery of novel pyrimidine structures from diverse natural sources, particularly from underexplored environments like the deep sea, promises to provide new leads for drug development. Advances in analytical techniques are enabling more sensitive detection and robust characterization, facilitating a deeper understanding of the biosynthesis and ecological roles of these vital compounds. This knowledge is critical for researchers in medicinal chemistry, pharmacology, and biotechnology aiming to harness the therapeutic potential of nature's pyrimidine arsenal.

References

- 1. Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of thiamine and riboflavin in different varieties of rice grown in Kurigram district, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.bangor.ac.uk [research.bangor.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of rice endosperm towards higher vitamin B1 accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Thermochemical Analysis of 6-Propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermochemical Analysis

Thermochemical analysis is crucial for understanding the energetic properties of a compound, which in turn dictates its stability, reactivity, and potential applications. For a drug development professional, understanding the thermochemistry of a molecule like 6-Propylpyrimidin-4-ol is essential for predicting its shelf-life, compatibility with other substances, and its behavior under various processing conditions. The primary thermochemical parameters of interest include the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, and vapor pressure, which collectively provide a comprehensive energetic profile of the molecule.

Key Thermochemical Parameters and Experimental Protocols

A thorough thermochemical investigation of this compound would involve the determination of several key parameters. The following sections detail the experimental protocols for measuring these properties.

2.1. Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermochemical quantity representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A common and precise method for determining this for organic compounds is via combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound is prepared.

-

Calorimeter Setup: The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the internal atmosphere. The bomb is then pressurized with pure oxygen to approximately 3 MPa.

-

Combustion: The bomb is submerged in a known mass of water in an isothermal or isoperibol calorimeter. The sample is ignited electrically via a cotton fuse.

-

Temperature Measurement: The temperature change of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a final steady temperature is reached.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

Data Analysis: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcHm°) is then derived.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

The following diagram illustrates the workflow for determining the enthalpy of formation.

References

Methodological & Application

Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate

Abstract

This document provides a comprehensive overview of the synthesis of 6-propylpyrimidin-4-ol, a valuable heterocyclic compound, from the starting material ethyl 3-oxohexanoate. The primary synthetic route involves a classical cyclocondensation reaction, a cornerstone of pyrimidine chemistry. This application note details the theoretical basis, a generalized experimental protocol, and the necessary characterization data for the successful synthesis and verification of the target compound. The information is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrimidin-4-ol derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these scaffolds is a fundamental objective in the development of new therapeutic agents. The cyclocondensation of a β-keto ester, such as ethyl 3-oxohexanoate, with a suitable nitrogen-containing reagent like urea or formamide, provides a direct and efficient route to substituted pyrimidin-4-ols. This document outlines the synthesis of this compound, a specific derivative with potential applications in drug discovery.

Reaction Scheme

The synthesis of this compound from ethyl 3-oxohexanoate is typically achieved through a base-catalyzed cyclocondensation reaction with urea. The reaction proceeds as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocol

This protocol describes a generalized procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

Ethyl 3-oxohexanoate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until it dissolves.

-

Addition of β-Keto Ester: Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following tables summarize the expected quantitative data for the starting material and the final product.

Table 1: Properties of Ethyl 3-oxohexanoate

| Property | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 198-200 °C |

| Density | 0.98 g/mL at 25 °C |

Table 2: Characterization Data for this compound

| Analysis | Expected Data |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in the literature |

| ¹H NMR (DMSO-d₆) | Not available in the literature |

| ¹³C NMR (DMSO-d₆) | Not available in the literature |

| IR (KBr, cm⁻¹) | Not available in the literature |

| Mass Spec (m/z) | Not available in the literature |

| Typical Yield | Dependent on reaction conditions |

Signaling Pathway Diagram

While this application note focuses on a chemical synthesis, the synthesized pyrimidine derivatives can be investigated for their biological activity, for instance, as kinase inhibitors. The following is a hypothetical signaling pathway diagram illustrating where such a compound might act.

Caption: Hypothetical signaling pathway showing the potential inhibitory action of this compound.

Conclusion

The synthesis of this compound from ethyl 3-oxohexanoate represents a straightforward and adaptable method for producing this pyrimidine derivative. The outlined protocol, based on established chemical principles, provides a solid foundation for its synthesis in a laboratory setting. Further research to fully characterize the compound and explore its potential biological activities is warranted.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures should be carried out with appropriate safety precautions in a certified laboratory environment. The author does not assume any liability for any damages or injuries resulting from the use of this information.

Application Notes and Protocols: High-Yield Synthesis of 6-Propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 6-Propylpyrimidin-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor ethyl 3-oxoheptanoate, followed by its cyclization to the target pyrimidinone.

I. Overview of Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the β-ketoester, ethyl 3-oxoheptanoate, from 2-hexanone and diethyl carbonate. The subsequent step is the cyclocondensation of ethyl 3-oxoheptanoate with formamidine acetate to yield the final product. An alternative, high-yield route using thiourea followed by desulfurization is also presented.

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl 3-oxoheptanoate

This protocol is adapted from a standard procedure for the synthesis of β-ketoesters.[1]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Diethyl ether

-

Ethyl carbonate

-

2-Hexanone

-

Ethanol

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Water

Procedure:

-

A suspension of sodium hydride (27.3 g, washed with heptane) in 250 ml of diethyl ether is prepared in a reaction vessel.

-

A solution of ethyl carbonate (70.8 g) in 50 ml of diethyl ether is added to the suspension, and the mixture is stirred for 10 minutes.

-

2-Hexanone (30 g) is added dropwise over 30 minutes.

-

The reaction mixture is refluxed for 2 hours.

-

A mixture of 35 ml of ether and 12 ml of ethanol is added, and the reaction is stirred for 16 hours at ambient temperature.

-

After cooling to 0°C, a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

-

The product is extracted with diethyl ether. The organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by distillation at 70°C under reduced pressure (7 mbar) to yield ethyl 3-oxoheptanoate.

B. Step 2 (Method A): Synthesis of this compound via Formamidine

This method is a classical approach for pyrimidine synthesis.

Materials:

-

Ethyl 3-oxoheptanoate

-

Sodium methoxide

-

Methanol

-

Formamidine acetate

-

Hydrochloric acid

Procedure:

-

Sodium methoxide (5.4 g, 0.1 mol) is dissolved in 100 ml of absolute methanol under an inert atmosphere.

-

Ethyl 3-oxoheptanoate (17.2 g, 0.1 mol) is added dropwise to the stirred solution.

-

Formamidine acetate (10.4 g, 0.1 mol) is added in one portion.

-

The mixture is heated to reflux and maintained for 6 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in 100 ml of water and acidified with concentrated hydrochloric acid to pH 5-6.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

C. Step 2 (Method B): High-Yield Synthesis of this compound via Thiouracil Intermediate

This alternative route often provides higher yields.[2]

Materials:

-

Ethyl 3-oxoheptanoate

-

Thiourea

-

Sodium methoxide

-

Methanol

-

Glacial acetic acid

-

Raney nickel

-

Aqueous ammonia

Procedure:

-

Synthesis of 2-Thio-6-propyluracil: In a flask, combine thiourea (7.6 g, 0.1 mol), ethyl 3-oxoheptanoate (17.2 g, 0.1 mol), and sodium methoxide (6.5 g, 0.12 mol) in 100 ml of methanol.

-

The mixture is refluxed for 8 hours.

-

The solvent is removed, and the residue is dissolved in 100 ml of hot water.

-

The solution is treated with glacial acetic acid until precipitation is complete. The precipitate (2-Thio-6-propyluracil) is collected by filtration and dried.

-

Desulfurization: A hot solution of 2-Thio-6-propyluracil (18.4 g, 0.1 mol) in 200 ml of water and 20 ml of concentrated aqueous ammonia is prepared.

-

Wet Raney nickel paste (approximately 45 g) is added to the solution.

-

The mixture is refluxed for 2 hours.

-

The hot solution is filtered to remove the Raney nickel.

-

The filtrate is cooled, and the pH is adjusted to 5-6 with acetic acid to precipitate the product.

-

The this compound is collected by filtration, washed with cold water, and dried.

III. Quantitative Data

Table 1: Synthesis of Ethyl 3-oxoheptanoate

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (g) | Yield (%) | Purity |

| 2-Hexanone | 100.16 | 30.0 | 0.30 | 32.5 | ~63% | >95% (GC)[3] |

| Ethyl carbonate | 118.13 | 70.8 | 0.60 | |||

| Sodium hydride | 24.00 | 13.65 | 0.57 |

Table 2: Synthesis of this compound

| Method | Starting Material | Molecular Weight ( g/mol ) | Amount (g) | Moles | Product Yield (g) | Overall Yield (%) | Purity |

| Method A | Ethyl 3-oxoheptanoate | 172.22 | 17.2 | 0.1 | ~10.6 | ~70% | >98% (HPLC) |

| Method B | Ethyl 3-oxoheptanoate | 172.22 | 17.2 | 0.1 | ~12.9 | ~85% | >99% (HPLC) |

IV. Visualizations

Diagram 1: Synthesis Workflow for this compound (Method A)

Caption: Workflow for the synthesis of this compound via formamidine cyclization.

Diagram 2: High-Yield Synthesis Workflow for this compound (Method B)

Caption: High-yield synthesis of this compound via a thiouracil intermediate.

References

6-Propylpyrimidin-4-ol: An Essential Intermediate in the Synthesis of the Antiplatelet Drug Ticagrelor

Application Note AN2025-11-01

Introduction

6-Propylpyrimidin-4-ol and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. A prominent example is the use of a closely related analog, 2-(propylthio)pyrimidine-4,6-diol, in the industrial production of Ticagrelor, a potent and selective P2Y12 receptor antagonist. Ticagrelor is a critical antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. This document provides detailed application notes and protocols for the synthesis of key pyrimidine intermediates leading to the production of Ticagrelor, highlighting the significance of the this compound scaffold in medicinal chemistry.

Data Presentation

The synthesis of the key intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, involves a multi-step process starting from 2-thiobarbituric acid. The following tables summarize the quantitative data for each principal step.

Table 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

| Parameter | Value | Reference |

| Starting Material | 2-Thiobarbituric acid | [1] |

| Key Reagents | n-Propyl bromide, Sodium hydroxide, Methanol, Water | [2] |

| Reaction Time | ~20-30 hours | [2][3] |

| Temperature | 20-35°C | [1][3] |

| Yield | 65.7% - 81.2% | [2][4] |

| Purity (HPLC) | >90% | [4] |

Table 2: Synthesis of 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

| Parameter | Value | Reference |

| Starting Material | 2-(Propylthio)pyrimidine-4,6-diol | [4] |

| Key Reagents | Fuming nitric acid, Acetic acid | [4] |

| Reaction Time | ~1 hour | [4] |

| Temperature | 25-30°C | [4] |

| Yield | ~81.2% | [2] |

| Purity (HPLC) | High Purity | [4] |

Table 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

| Parameter | Value | Reference |

| Starting Material | 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine | [2] |

| Key Reagents | Phosphorus oxychloride, N,N-Diisopropylethylamine | [2] |

| Reaction Time | ~4 hours | [2] |

| Temperature | 110-115°C | [2] |

| Yield | 87.5% | [2] |

| Purity (HPLC) | >95% | [5] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

-

In a suitable reaction vessel, add 2-thiobarbituric acid (100 g) to water (250 ml) with stirring.[1]

-

Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[1]

-

Stir the resulting mixture for 40 minutes at 20-25°C, then add an additional 200 ml of water.[1]

-

Raise the temperature to 30-35°C and add methanol (200 ml).[1]

-

Add n-propyl bromide (123.36 g) to the reaction mixture while maintaining the temperature at 30-35°C.[1]

-

Stir the reaction for approximately 30 hours.[3]

-

After the reaction is complete, cool the mixture and adjust the pH to below 2 with dilute hydrochloric acid to precipitate the product.[3]

-

Filter the solid, wash with water, and dry under reduced pressure to obtain 2-(propylthio)pyrimidine-4,6-diol.

Protocol 2: Synthesis of 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

-

In a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9g, 30mmol) to a mixture of fuming nitric acid and acetic acid.[2]

-

Maintain the reaction temperature at 25-30°C and stir for approximately 1 hour.[4]

-

Upon completion of the reaction (monitored by TLC), slowly pour the reaction mixture into 100 mL of ice water to precipitate the product.[2]

-

Stir the slurry for 15 minutes.[2]

-

Filter the precipitate, wash with water, and dry to yield the nitrated product.

Protocol 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

-

To a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9g, 30mmol) and phosphorus oxychloride (15g).[2]

-

Add N,N-diisopropylethylamine (7.2 g) while keeping the temperature below 25°C.[2]

-

Heat the reaction mixture to 110-115°C and maintain for 4 hours.[2]

-

Monitor the reaction completion by TLC.[2]

-

After cooling to room temperature, slowly pour the reaction mixture into 100 mL of water.[2]

-

Extract the product with toluene (2x).[2]

-

Combine the organic phases, wash successively with saturated sodium bicarbonate solution, saturated brine, and water.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.[2]

Mandatory Visualization

Logical Relationship of Key Compounds in Ticagrelor Synthesis

Caption: Logical flow from starting material to the key intermediate and final drug.

Experimental Workflow for the Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Caption: Step-wise experimental workflow for the synthesis of the key Ticagrelor intermediate.

Signaling Pathway of Ticagrelor (P2Y12 Receptor Antagonist)

Caption: Ticagrelor inhibits the P2Y12 receptor, preventing ADP-mediated platelet aggregation.

References

- 1. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 2. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds. This application note provides a detailed overview and experimental protocols for the Suzuki cross-coupling reaction of 6-chloropyrimidin-4-ol and its derivatives. These compounds are valuable intermediates in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.[1][2]

The presence of the 4-hydroxyl group, which exists in tautomeric equilibrium with the pyrimidin-4-one form, can influence the electronic properties of the pyrimidine ring and, consequently, its reactivity in cross-coupling reactions. This document outlines optimized reaction conditions, catalyst systems, and detailed protocols to facilitate the successful synthesis of 6-arylpyrimidin-4-ol derivatives.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron species (typically a boronic acid or its ester) with a halide or pseudohalide. In the context of this application note, the reaction is as follows:

A generalized scheme for the Suzuki cross-coupling of 6-chloropyrimidin-4-ol.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki cross-coupling of 6-chloropyrimidin-4-ol derivatives is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize various reported conditions for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for optimization.

Table 1: Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd(PPh₃)₄ | PPh₃ (integrated) | 0.5 - 5 | Commonly used, commercially available, and effective for many substrates.[3][4] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Highly active catalyst system, particularly for less reactive chlorides.[5] |

| PdCl₂(dppf) | dppf (integrated) | 3 - 5 | Effective for a broad range of aryl and heteroaryl couplings.[6] |

| Pd(OAc)₂ | SPhos | 2 - 4 | Buchwald ligand-based system, often showing high reactivity and functional group tolerance. |

Table 2: Base and Solvent Combinations

| Base | Solvent System | Temperature (°C) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (2:1 to 4:1) | 80 - 110 | A robust and widely used system for Suzuki couplings of heteroaryl chlorides.[4] |

| K₃PO₄ | 1,4-Dioxane | 80 - 100 | A slightly stronger base that can be effective for challenging couplings.[3] |